![molecular formula C21H22N2O3S2 B2680393 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 922964-30-5](/img/structure/B2680393.png)
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a compound with a similar structure, “4-(4-methoxyphenyl)thiazol-2-amine”, was synthesized using a solution of the compound in DMF, to which was added O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIEA), and ®-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The thiazole ring is fused with a benzene ring, creating a bicyclic structure. The compound also contains ethoxy and methoxy functional groups attached to the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” include a molecular weight of 414.54 g/mol. The compound has a complex structure, with a computed complexity of 285 . It has a topological polar surface area of 79.5 Ų, indicating its polarity .Scientific Research Applications
Antioxidant and Anticancer Activity
Research has demonstrated the potential of novel derivatives related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide in exhibiting significant antioxidant and anticancer activities. One study highlighted the synthesis of derivatives with enhanced antioxidant activity, outperforming known antioxidants like ascorbic acid in DPPH radical scavenging assays. Moreover, these compounds displayed varied cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, identifying specific derivatives as highly active against glioblastoma cells (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Several studies focused on synthesizing and evaluating the antibacterial and antifungal activities of related compounds. Some derivatives were found to exhibit significant activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. Notably, certain compounds showed excellent activities, comparable to or exceeding those of standard antimicrobial drugs (Helal et al., 2013), (Witalewska et al., 2019).
Future Directions
The future directions for research on “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” could involve further exploration of its potential biological activities. Benzothiazole derivatives have been studied for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal activities . Therefore, “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” could potentially be studied in these contexts.
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-26-17-6-4-15(5-7-17)19-14-28-21(22-19)23-20(24)12-13-27-18-10-8-16(25-2)9-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUPMUDNJLZTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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